

FHT-2344: A Technical Guide to its Role in Chromatin Remodeling

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Compound of Interest

Compound Name: FHT-2344

Cat. No.: B12380974

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FHT-2344 is a potent, selective, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.^{[1][2][3][4]} By inhibiting the ATPase activity of this complex, **FHT-2344** effectively modulates chromatin accessibility at key gene regulatory regions, leading to the suppression of oncogenic transcription programs. This technical guide provides an in-depth overview of **FHT-2344**'s mechanism of action, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate further research and drug development efforts in the field of oncology.

Introduction: The BAF Complex and its Role in Cancer

The BAF (BRG1/BRM-associated factors) complex, also known as the SWI/SNF complex, is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression. By utilizing the energy from ATP hydrolysis, the BAF complex alters the structure of chromatin, thereby controlling the access of transcription factors to their target DNA sequences. The catalytic activity of the complex is driven by one of two mutually exclusive ATPases: SMARCA4 (BRG1) or SMARCA2 (BRM).

Dysregulation of the BAF complex is implicated in a wide range of human cancers. Mutations or altered expression of its subunits can lead to aberrant gene expression, driving tumor initiation and progression. Consequently, the BAF complex has emerged as a compelling therapeutic target in oncology.

FHT-2344: Mechanism of Action

FHT-2344 is a small molecule inhibitor that potently and selectively targets the ATPase activity of both SMARCA2 and SMARCA4.^{[1][2][3][4]} Its mechanism of action can be summarized as follows:

- **Direct Inhibition of SMARCA2/4 ATPases:** **FHT-2344** acts as an allosteric and ATP-competitive inhibitor of the SMARCA2 and SMARCA4 proteins.^{[1][2][3][4]} This dual activity effectively shuts down the engine of the BAF complex.
- **Reduced Chromatin Accessibility:** Inhibition of the ATPase activity prevents the BAF complex from remodeling chromatin. This leads to a decrease in chromatin accessibility, particularly at enhancer regions that are critical for the expression of lineage-specific and oncogenic transcription factors.^[1]
- **Disruption of Oncogenic Transcription Programs:** By closing off access to key enhancers, **FHT-2344** prevents the binding of master transcription factors, such as SOX10 in uveal melanoma.^[1] This leads to the downregulation of their target genes, which are essential for cancer cell proliferation and survival.^[1]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of **FHT-2344** and its related compounds.

Table 1: Biochemical and Cellular Potency of **FHT-2344**

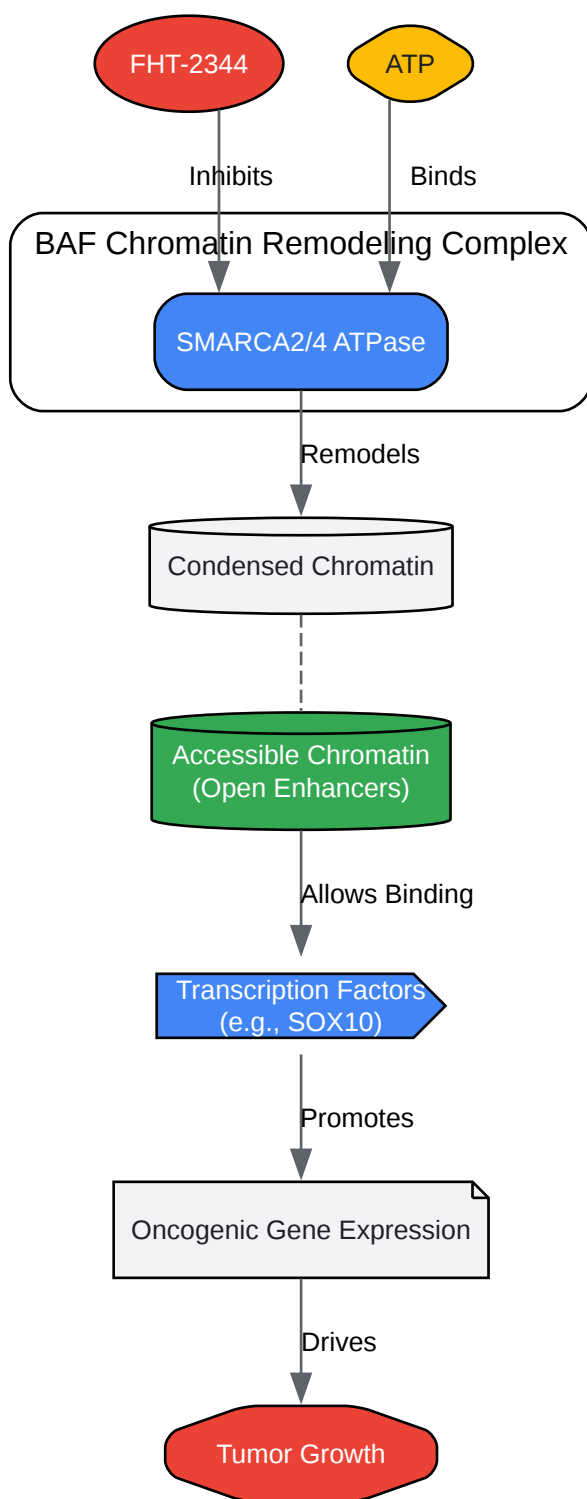
Target	Assay Type	IC50 (nM)	Reference
SMARCA2	Biochemical ATPase Assay	13.8	[1] [2] [4]
SMARCA4	Biochemical ATPase Assay	26.1	[1] [2] [4]
SMARCA2 Transcriptional Activity	BRG1-mutant cell line	29.8	[1] [2] [3]
SMARCA4 Transcriptional Activity	BRM-mutant cell line	30.2	[1] [2] [3]

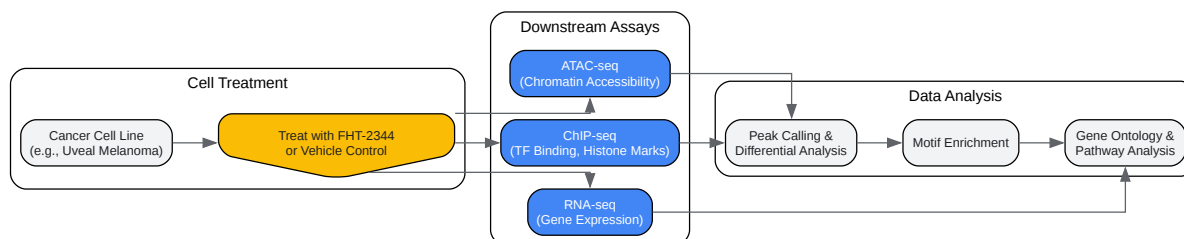
Table 2: In Vivo Efficacy of **FHT-2344** in a 92-1 Uveal Melanoma Xenograft Model

Dose (mg/kg, daily)	Tumor Growth Inhibition (%)	Outcome	Reference
2.2	25	-	[2]
6.7	92	-	[2]
20	Not specified	Tumor Regression	[2]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **FHT-2344** and a typical experimental workflow for its characterization.





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